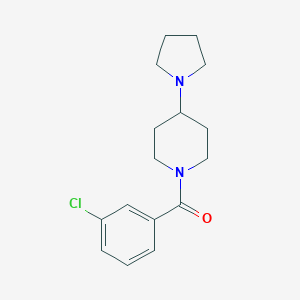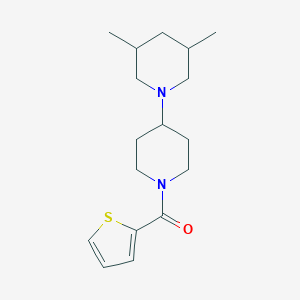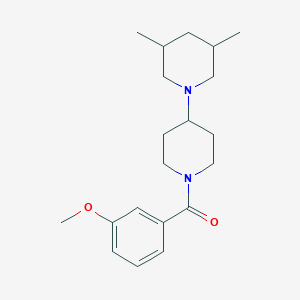![molecular formula C23H28FN3O2 B247195 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine is a chemical compound that has been widely used in scientific research for its pharmacological properties. It is a piperazine derivative that has been synthesized through a complex chemical process. This compound is known to have a wide range of applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various disorders.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine is complex and not fully understood. It is known to act as a partial agonist at 5-HT1A receptors, which are involved in the regulation of mood and anxiety. It also has affinity for other receptors, including 5-HT2A, 5-HT2C, DA D2, and α1-adrenergic receptors. The precise mechanism of action of this compound is still under investigation, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine are diverse and depend on the specific receptors it interacts with in the central nervous system. It has been shown to have anxiolytic and antidepressant effects, likely through its partial agonist activity at 5-HT1A receptors. It also has antipsychotic properties, possibly through its antagonism at 5-HT2A and DA D2 receptors. This compound has also been shown to improve cognitive function in animal models, possibly through its activity at α1-adrenergic receptors.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine in lab experiments include its potent pharmacological properties, which make it a valuable tool for investigating the role of various receptors in the central nervous system. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of this compound include its complex mechanism of action, which makes it difficult to interpret the results of experiments. It also has potential side effects, such as sedation and hypotension, which may confound experimental results.
Future Directions
There are several future directions for research on 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine. One area of interest is the development of drugs that target specific receptors in the central nervous system, based on the pharmacological properties of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various disorders, such as anxiety, depression, and schizophrenia. Additionally, further research is needed to elucidate the precise mechanism of action of this compound, which may lead to the development of more effective drugs with fewer side effects.
Synthesis Methods
The synthesis method of 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine involves a series of chemical reactions. It is synthesized through the reaction of 1-(2-fluorophenyl)piperazine with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-piperidone to form the final product. The purity of the compound is typically assessed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine has been extensively used in scientific research for its pharmacological properties. It has been shown to have a potent affinity for several receptors in the central nervous system, including serotonin (5-HT) receptors, dopamine (DA) receptors, and adrenergic receptors. This compound has been used to investigate the role of these receptors in various physiological processes, such as mood regulation, cognitive function, and motor control.
properties
Product Name |
1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine |
|---|---|
Molecular Formula |
C23H28FN3O2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C23H28FN3O2/c24-21-8-4-5-9-22(21)26-16-14-25(15-17-26)19-10-12-27(13-11-19)23(28)18-29-20-6-2-1-3-7-20/h1-9,19H,10-18H2 |
InChI Key |
LDOBYUDYZWKIBY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)COC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B247113.png)
![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
![1-(2-Fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247116.png)
![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine](/img/structure/B247118.png)



![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)